(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

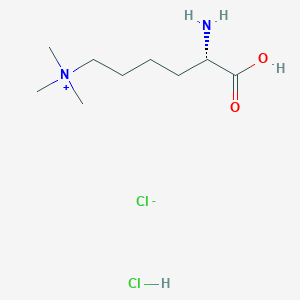

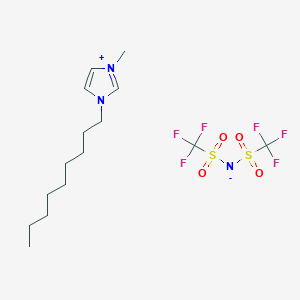

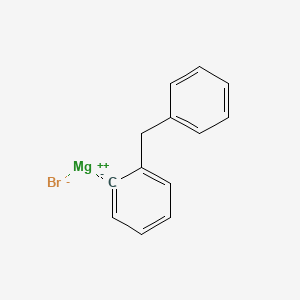

“(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol” is a chemical compound. It has a molecular weight of 196.01 . It is a solid substance . The compound is used in early discovery research .

Molecular Structure Analysis

The compound has an empirical formula of C8H13BN2O3 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 . The InChI representation is 1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 196.01 . The empirical formula is C8H13BN2O3 . The SMILES string representation is OB(O)c1ccnn1C2CCCCO2 . The InChI representation is 1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitutions in Synthesis

GSK2981278A, a RORγ inverse agonist, was synthesized through a nucleophilic aromatic substitution (SNAr) involving (tetrahydro-2H-pyran-4-yl)methanol. This new synthesis route eliminated genotoxic intermediates and utilized safer, greener processes, highlighting the compound's role in developing nonsteroidal therapies for conditions like psoriasis (Barcan et al., 2019).

Antifungal and Antibacterial Activities

A library of N,N,N',N'-tetradentate pyrazoly compounds, which include a pyrazole moiety similar in structure to the query compound, demonstrated specific antifungal properties without antibacterial activity. This highlights the compound's potential in designing targeted antifungal agents (Abrighach et al., 2016).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

InCl3-promoted novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives involved reactions with methanol derivatives, showcasing the compound's utility in generating structurally complex and potentially bioactive molecules (Reddy et al., 2012).

Synthesis of Chiral Building Blocks for Natural Terpenes

The synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol from (R)- and (S)-linalool underlines the compound's role in producing natural flavors like linaloyl oxide, showcasing its application in flavor and fragrance chemistry (Serra & De Simeis, 2018).

Antimicrobial Activity

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed compounds with high antimicrobial activity, indicating the potential of such molecules in developing new antimicrobial agents (Kumar et al., 2012).

Molecular Docking and Antibacterial Activity

Derivatives containing the pyrazole moieties were synthesized and evaluated for antibacterial and antioxidant activities. Molecular docking analysis further elucidated the interactions between these compounds and target enzymes, showcasing the compound's relevance in pharmaceutical chemistry and drug design (Lynda, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .

Mode of Action

It’s known that androgen receptor inhibitors like darolutamide derivatives work by binding to the androgen receptor and blocking its interaction with androgens, thus inhibiting the receptor’s activity .

Biochemical Pathways

Androgen receptor inhibitors generally affect the androgen signaling pathway, which plays a crucial role in the development and progression of prostate cancer .

Result of Action

Androgen receptor inhibitors like darolutamide derivatives can inhibit the growth of prostate cancer cells by blocking the action of androgens .

Propriétés

IUPAC Name |

[2-(oxan-2-yl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFOXSJCFKDEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)